3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound that features a fluorine atom, a methylphenyl group, and an azabicyclo octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting with the preparation of the azabicyclo[3.2.1]octane core. This can be achieved through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of high-yield fluorinating agents and efficient catalytic systems to facilitate the necessary chemical transformations .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic ring .
Scientific Research Applications
3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the azabicyclo structure play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: Shares the fluorine atom but has a different core structure.
N-(3-Fluorophenyl)piperazine: Similar aromatic substitution but different bicyclic structure.
8-Azabicyclo[3.2.1]octane derivatives: Share the azabicyclo core but differ in substituents
Uniqueness
3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its combination of a fluorine atom, a methylphenyl group, and an azabicyclo structure.
Properties
IUPAC Name |
3-fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-10-3-2-4-12(7-10)17-15(19)18-13-5-6-14(18)9-11(16)8-13/h2-4,7,11,13-14H,5-6,8-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJZTJLKSXTGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2C3CCC2CC(C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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